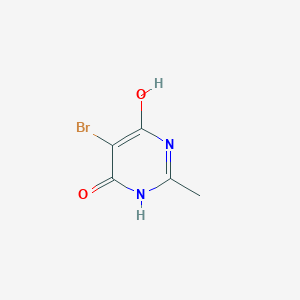

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYZQSAVGDLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390814 | |

| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4722-76-3 | |

| Record name | 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4722-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Keystone Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No. 4722-76-3), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidinone scaffold is a well-established "privileged structure," known for its versatile biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document details the physicochemical properties, a validated synthetic pathway, key reactive characteristics, and the strategic application of this compound as a pivotal intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in synthetic and medicinal chemistry.

Core Molecular Data and Physicochemical Properties

This compound is a solid, stable organic compound that serves as a versatile building block. Its structure incorporates multiple reactive centers, making it an ideal starting point for the elaboration of diverse chemical libraries.

| Property | Value | Source(s) |

| CAS Number | 4722-76-3 | [3][4][5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3][4][5] |

| Molecular Weight | 205.01 g/mol | [3][5] |

| Appearance | Solid | |

| Purity | Typically ≥95-98% | [3][5] |

| Storage Conditions | Sealed in dry, 2-8°C, under nitrogen, away from moisture | [5] |

| SMILES | CC1=NC(=C(C(=N1)O)Br)O | [5] |

| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N |

The presence of a bromine atom at the C5 position, a hydroxyl group at C6, a methyl group at C2, and two tautomerizable keto-enol functionalities provides a rich landscape for synthetic transformations.

Synthesis and Mechanistic Considerations

The most logical and field-proven approach to synthesizing this compound is through the electrophilic bromination of its readily available precursor, 6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 1194-22-5).

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: first, the formation of the pyrimidinone core, followed by regioselective bromination.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical & Self-Validating)

This protocol is based on established chemical principles for the bromination of activated heterocyclic systems.

Objective: To synthesize this compound via electrophilic bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one.

Materials:

-

6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round bottom flask, suspend 6-hydroxy-2-methylpyrimidin-4(1H)-one in glacial acetic acid. The pyrimidinone ring is electron-rich, making it susceptible to electrophilic attack. Acetic acid serves as a polar protic solvent that can facilitate the reaction without participating in unwanted side reactions.

-

Bromination: Cool the suspension in an ice bath to control the reaction's exothermicity. Slowly add N-Bromosuccinimide (NBS) portion-wise. NBS is chosen as a safer and more manageable source of electrophilic bromine (Br⁺) compared to liquid bromine. The C5 position is the most electron-rich and sterically accessible carbon on the ring, directing the bromination to this site with high regioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion, preventing unnecessary side-product formation from extended reaction times.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid product, which is generally less soluble in water than the starting material.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid and succinimide byproducts. Further washing with a cold, non-polar solvent like diethyl ether can remove organic impurities.

-

Drying and Characterization: Dry the purified solid under vacuum. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Chemical Reactivity and Synthetic Utility

The strategic placement of functional groups on the this compound scaffold makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors[6].

Key Reactive Sites:

-

C5-Bromine: This is the primary handle for synthetic elaboration. The bromine atom is well-positioned for transition metal-catalyzed cross-coupling reactions.

-

C4/C6-Hydroxyls (Keto-Enol Tautomerism): These groups can be alkylated or converted to leaving groups (e.g., chlorides using POCl₃) to enable nucleophilic substitution reactions.

-

N1/N3-Hydrogens: These ring nitrogens can be alkylated or acylated to introduce additional diversity.

Application in Cross-Coupling Reactions:

The C5-bromo substituent is ideally suited for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the direct formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkynyl groups.

Caption: Key cross-coupling reactions utilizing the title compound.

This synthetic versatility allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide array of substituents at the C5 position, which often projects into the solvent-exposed region of a kinase active site.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidinone core is a frequent motif in kinase inhibitors because its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a primary anchoring point for many inhibitors[6]. The 5-bromo-pyrimidinone intermediate is particularly valuable for developing inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer[7].

General Mechanism of Action

Derivatives synthesized from this scaffold typically function as ATP-competitive inhibitors. By introducing appropriate functionality via cross-coupling at the C5-position, the molecule can be tailored to occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation.

Caption: Generalized mechanism of action for a kinase inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information before handling.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool for the modern medicinal chemist. Its highly functionalized and reactive nature provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated utility of the pyrimidinone core in clinically relevant areas, especially as a hinge-binding motif for kinase inhibitors, underscores the importance of this intermediate. This guide has provided a detailed framework for its synthesis, reactivity, and application, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful building block in their discovery programs.

References

-

Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. Retrieved January 12, 2026, from [Link]

-

Rashad, A. E., et al. (2012). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Chemical & Pharmaceutical Bulletin, 60(4), 521-530. Retrieved January 12, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- A kind of preparation method of 5 Bromopyrimidine compound. (n.d.). Google Patents.

- Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.). Google Patents.

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.

-

Arylboronic Acids. IV. Reactions of Boronophthalide 1. (n.d.). SciTech Connect. Retrieved January 12, 2026, from [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CAS 4722-76-3 | this compound - Synblock [synblock.com]

- 4. achmem.com [achmem.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and explore its potential biological activities, particularly as an antiviral agent.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1]

The pyrimidinone core, a derivative of pyrimidine, has garnered particular attention for its broad spectrum of pharmacological activities.[2] The introduction of a bromine atom at the C5 position can significantly modulate the electronic properties and biological activity of the pyrimidinone ring system, often enhancing its therapeutic potential. This compound represents a key exemplar of this structural class, holding promise for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4722-76-3 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3] |

| Molecular Weight | 205.01 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [3] |

| Boiling Point | 218 °C at 760 mmHg | [3] |

| Storage | Store in a dry, sealed place at 2-8 °C | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process: first, the synthesis of the precursor 2-methyl-4,6-dihydroxypyrimidine, followed by its bromination. This protocol is based on established methodologies for the synthesis of pyrimidinone derivatives.[4][5]

Synthesis Workflow Diagram

Caption: Proposed mechanism of antiviral action for this compound.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a well-defined chemical structure and accessible synthetic route. Its structural similarity to other biologically active pyrimidinones, particularly those with demonstrated antiviral properties, suggests its potential as a lead compound for the development of novel therapeutics.

Future research should focus on the definitive biological evaluation of this compound against a panel of viruses. Elucidating its precise mechanism of action and identifying its specific cellular targets will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the discovery of even more potent and selective drug candidates. The in-depth technical information provided in this guide serves as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

-

Andersen, P. I., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 9(10), e1003678. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Couto, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6867. [Link]

-

Lucas-Hourani, M., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(11), e01072-17. [Link]

-

Nguyen, X. T., et al. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Journal of Science and Technique - Section on Physics and Chemical Engineering, 3(01). [Link]

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5891-5895. [Link]

-

Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9-14. [Link]

-

El-Sayed, W. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-129. [Link]

-

Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(6), 4461-4465. [Link]

-

Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]

-

Moye, C. J. (1962). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry, 15(3), 568-571. [Link]

-

Kaczmarek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. [Link]

-

Javed, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1292, 136153. [Link]

-

Al-Ghorbani, M., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1012311. [Link]

- Google Patents. (1994).

-

Bar-Shalom, D., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2914-2917. [Link]

-

ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Bromohydrins Using NBS in Presence of Iodine as Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... Retrieved from [Link]

-

El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1324-1340. [Link]

-

Ferrazzano, L., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

Kaczmarek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel, Switzerland), 14(22), 6916. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 870-879. [Link]

-

MDPI. (2018). Antiviral Activity Exerted by Natural Products against Human Viruses. Retrieved from [Link]

Sources

- 1. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]

- 4. tsijournals.com [tsijournals.com]

- 5. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

An In-Depth Technical Guide on 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Pyrimidinone Scaffold with Potential in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the broader context of the drug development potential of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the therapeutic applications of substituted pyrimidinone scaffolds.

Introduction to this compound

This compound is a halogenated derivative of the pyrimidinone core structure. The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and a variety of synthetic compounds with significant therapeutic applications.[1][2][3] The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyrimidinone scaffold suggests that this molecule could serve as a valuable intermediate or a biologically active agent in its own right.

While detailed peer-reviewed literature on the specific biological activities of this compound is not extensively available in the public domain, its structural features are common in compounds with demonstrated pharmacological relevance. This guide will, therefore, place this compound within the broader, well-established context of substituted pyrimidinones in drug discovery.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. It is also known by its synonym, 5-bromo-6-hydroxy-2-methyl-4(1H)-pyrimidinone. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4722-76-3 | [4][5][6] |

| Molecular Formula | C₅H₅BrN₂O₂ | [4][5] |

| Molecular Weight | 205.01 g/mol | [4][5] |

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [4][5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |

| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes Me [label="CH3", pos="-2.6,1.5!"]; O4 [label="O", pos="0,-2.8!"]; Br5 [label="Br", pos="2.6,-1.5!"]; O6 [label="OH", pos="2.6,1.5!"]; H1[label="H", pos="0,2.5!"];

// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Double bonds in the ring edge [style=double]; C2 -- N1; C4 -- C5;

// Substituent bonds edge [style=solid]; C2 -- Me [label=""]; C4 -- O4 [label="", style=double]; C5 -- Br5 [label=""]; C6 -- O6 [label=""]; N1 -- H1[label=""]; }

Caption: Chemical structure of this compound.

Synthesis Strategies for Substituted Pyrimidinones

A plausible, though hypothetical, synthetic route could involve the reaction of a brominated β-ketoester with acetamidine. The choice of starting materials is critical for achieving the desired substitution pattern. The bromination of the pyrimidinone ring can also be carried out as a subsequent step after the initial ring formation.

One study on the regioselective synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones utilized a lithiation-substitution protocol, which allows for the introduction of various substituents at the C-6 position.[7] This highlights a sophisticated strategy for creating a library of analogs for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis and evaluation of pyrimidinone derivatives.

The Role of Pyrimidinone Scaffolds in Drug Development

The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs and clinical candidates.

Anticancer Activity

A significant body of research has focused on pyrimidine derivatives as anticancer agents.[8][9][10] These compounds can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrimidine analogs are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11]

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Studies have shown that certain aminopyrimidine derivatives are potent inhibitors of cancer cell replication and can induce programmed cell death (apoptosis).[8]

-

Pin1 Inhibition: Pin1 is an enzyme that plays a role in the regulation of several cancer-related proteins. Pyrimidine derivatives have been identified as novel inhibitors of Pin1, presenting a potential strategy for anticancer therapy.[12]

Antiviral Activity

The structural similarity of pyrimidinones to the natural pyrimidine bases makes them attractive candidates for the development of antiviral drugs. A study on 2-amino-5-bromo-4(3H)-pyrimidinone derivatives demonstrated that these compounds can exhibit antiviral activity, although sometimes at concentrations close to their cytotoxic threshold.[7] This suggests that careful structural modification is necessary to optimize the therapeutic window.

Other Therapeutic Areas

The biological activities of pyrimidine derivatives extend beyond oncology and virology. Research has explored their potential as:

-

Bone Anabolic Agents: Certain pyrimidine derivatives have been shown to promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway.[13]

-

Anti-inflammatory Agents: Hybrid molecules containing both indole and pyrimidine moieties have demonstrated significant anti-inflammatory activity.[10]

Given this wide range of biological activities, this compound represents an intriguing candidate for screening in various disease models. The specific combination of substituents may confer unique pharmacological properties.

Experimental Protocols: Characterization and Analysis

Once synthesized and purified, a rigorous characterization of this compound is essential. The following are standard protocols for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

-

The expected ¹H NMR spectrum should show signals corresponding to the methyl protons, the N-H proton, and the O-H proton. The chemical shifts will be influenced by the electronic environment created by the bromine and hydroxyl groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the compound's fragmentation pattern.

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The high-resolution mass spectrum should confirm the molecular formula (C₅H₅BrN₂O₂) by providing a highly accurate mass measurement. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Protocol:

-

Develop a suitable HPLC method, typically using a C18 reverse-phase column.

-

The mobile phase will likely consist of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Inject the solution into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Future Directions and Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the realm of drug discovery. While specific biological data for this compound is scarce in publicly accessible literature, the extensive research on the pyrimidinone scaffold provides a strong rationale for its investigation.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Screening for biological activity in a wide range of assays, particularly in the areas of oncology, virology, and inflammatory diseases.

-

Conducting structure-activity relationship studies by synthesizing and testing analogs to identify key structural features for desired biological effects.

References

-

Madia, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3334. Available at: [Link]

-

Bollu, S., et al. (2021). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Archiv der Pharmazie, 354(10), e2100140. Available at: [Link]

-

Reddy, A. S., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(1), 77-87. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1392-1396. Available at: [Link]

-

Alexander, V., et al. (2015). Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. Archives of Pharmacal Research, 38(6), 966-972. Available at: [Link]

-

Gouda, M. A., et al. (2012). New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. Archiv der Pharmazie, 345(9), 729-738. Available at: [Link]

-

Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]

-

Rani, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 21(1), 1039-1053. Available at: [Link]

-

Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available at: [Link]

-

Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5443-5446. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. CAS 4722-76-3 | this compound - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. achmem.com [achmem.com]

- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a well-established "privileged scaffold" due to its prevalence in biologically active molecules and its ability to interact with a wide range of biological targets. The strategic placement of bromo, hydroxy, and methyl groups on this scaffold presents a unique combination of steric and electronic properties, making it a valuable intermediate for chemical synthesis and a promising starting point for the development of novel therapeutics, particularly in oncology. This document details the compound's physicochemical properties, outlines a validated synthetic pathway, explores its potential applications as a kinase inhibitor, and provides protocols for its handling and characterization.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids (cytosine, thymine, and uracil) and a multitude of approved therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] The capacity of the pyrimidine ring to engage in hydrogen bonding and other non-covalent interactions allows it to bind effectively to various enzymatic targets.

Within this broad class, substituted pyrimidinones are of particular importance. The presence of a bromine atom at the 5-position offers a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, or alkyl groups. This versatility makes 5-bromo-pyrimidinones highly valuable starting materials for generating libraries of potential drug candidates. This guide focuses specifically on this compound, elucidating its chemical properties and its potential role in the discovery of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Key Identifiers and Molecular Data

The essential properties of this compound are summarized in the table below. The molecular weight is 205.01 g/mol , and its formula is C₅H₅BrN₂O₂.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O₂ | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| CAS Number | 4722-76-3 | [2] |

| Appearance | Solid | |

| SMILES | CC1=NC(=C(C(=N1)O)Br)O | |

| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 66.24 Ų | |

| logP (calculated) | 0.95872 |

Table 1: Core physicochemical properties of this compound.

Structural Diagram

The structural formula of the compound is presented below, highlighting the key functional groups. The molecule exists in a tautomeric equilibrium between the keto-enol forms, which can influence its reactivity and biological interactions.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis workflow begins with a condensation reaction to form the pyrimidine ring, followed by an electrophilic substitution to install the bromine atom.

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from standard procedures for pyrimidine synthesis and bromination.[3]

Step 1: Synthesis of 2-Methylpyrimidine-4,6-dione (Precursor)

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add diethyl malonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Addition of Amidine: To the resulting solution, add acetamidine hydrochloride (1.05 equivalents) portion-wise while maintaining the temperature below 10 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 6-7. The resulting precipitate is the crude product.

-

Purification: Filter the solid, wash with cold water and then diethyl ether. Recrystallize from hot water or ethanol to yield pure 2-methylpyrimidine-4,6-dione.

Step 2: Bromination to Yield this compound

-

Reaction Setup: Suspend the dried 2-methylpyrimidine-4,6-dione (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the suspension at room temperature. The use of NBS is preferred over elemental bromine for better selectivity and safer handling.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction involves the electrophilic attack of bromine on the electron-rich 5-position of the pyrimidine ring.[3]

-

Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific spectral data for this compound is not publicly cataloged, the expected signals are predictable.

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and a broad singlet for the N-H and O-H protons. The absence of a signal for a proton at the 5-position confirms successful bromination.

-

¹³C NMR: Signals corresponding to the methyl carbon, the four distinct ring carbons (C2, C4, C5, C6), with the C-Br carbon (C5) shifted accordingly.

-

Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H and O-H stretching, C=O (amide/ketone) stretching, and C-Br stretching.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrimidine scaffold is a proven pharmacophore for kinase inhibitors, largely because it can mimic the adenine base of ATP and form key hydrogen bonds within the kinase hinge region.[4] Numerous 2-methylpyrimidine derivatives have been designed and evaluated as potent inhibitors of various kinases, including the notorious Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[4][5]

Rationale as a Kinase Inhibitor Scaffold

The structure of this compound contains several key features that make it an attractive starting point for developing kinase inhibitors.

Figure 3: Rationale for use as a kinase inhibitor scaffold.

Biological Evaluation Workflow

For researchers aiming to validate the biological activity of derivatives made from this scaffold, a standard kinase inhibitor screening cascade is recommended.

-

Primary Biochemical Assay: Screen the compound against a panel of recombinant kinases (e.g., Bcr-Abl, CDKs, SRC family kinases) using an in vitro assay that measures ATP consumption or substrate phosphorylation (e.g., ADP-Glo™, LanthaScreen™). This determines the initial IC₅₀ values.

-

Cellular Proliferation Assay: Test active compounds from the primary screen for their ability to inhibit the growth of relevant cancer cell lines (e.g., K562 cells for Bcr-Abl). This provides a cellular GI₅₀ value and confirms cell permeability.

-

Target Engagement Assay: In-cell assays (e.g., NanoBRET™, CETSA®) can be used to confirm that the compound directly binds to its intended kinase target inside the cell.

-

Downstream Signaling Analysis: Use Western blotting or other immunoassays to determine if the compound inhibits the phosphorylation of known downstream substrates of the target kinase, confirming its mechanism of action.

-

Apoptosis Assay: To confirm that the inhibition of cell proliferation is due to programmed cell death, perform assays that measure markers of apoptosis, such as a Caspase-3 activity assay.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

The corresponding signal word is "Warning" with the GHS07 pictogram (exclamation mark).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent (e.g., ethanol) and carefully scoop it into a sealed container for proper disposal.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion and Future Outlook

This compound represents a highly strategic building block for medicinal chemistry. Its pyrimidine core provides a time-tested foundation for targeting a multitude of enzymes, particularly protein kinases. The bromine atom at the 5-position serves as an invaluable synthetic handle, empowering chemists to rapidly generate diverse analogs and conduct rigorous SAR studies. While specific biological data for this parent compound is sparse in public literature, the extensive validation of closely related pyrimidine derivatives strongly suggests its potential as a precursor to potent and selective therapeutic agents. Future research should focus on leveraging this scaffold in high-throughput screening campaigns and utilizing structure-based drug design to create novel inhibitors targeting kinases implicated in cancer and other proliferative diseases.

References

-

Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]

-

ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

-

Zou, D., Qiu, Y., Tu, Z., et al. (2014). Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. Science China Chemistry, 57(6), 823-832. Retrieved from [Link]

-

Ghareb, N., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

-

Tee, O. S., et al. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4722-76-3 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. researchgate.net [researchgate.net]

- 6. achmem.com [achmem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a halogenated derivative of the pyrimidinone core. The pyrimidine scaffold is of significant interest in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds. Pyrimidinone derivatives are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom and hydroxyl groups to the 2-methylpyrimidinone core can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications, in turn, can modulate its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering valuable insights for its application in research and drug discovery.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O₂ | |

| Molecular Weight | 205.01 g/mol | |

| CAS Number | 4722-76-3 | |

| Appearance | Solid | |

| Boiling Point | 218°C at 760 mmHg | |

| Melting Point | Not available. For reference, the related compound 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine has a melting point of 244-246 °C. | |

| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | General knowledge based on pyrimidinone derivatives. |

| pKa | Not available. | |

| Purity | Typically ≥95% from commercial suppliers. | |

| Storage | Sealed in a dry environment at 2-8°C. |

Chemical Structure and Tautomerism

This compound possesses a pyrimidinone ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 6-position. The presence of the hydroxyl group and the adjacent carbonyl group allows for the existence of tautomeric forms. The keto-enol tautomerism is a key chemical feature of this and related hydroxypyrimidinones. The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature.

Caption: General workflow for the synthesis of this compound.

Expected Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Methyl Protons (CH₃): A singlet in the region of δ 2.0-2.5 ppm. - NH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of δ 10-13 ppm. - OH Proton: A broad singlet, also dependent on solvent and concentration, likely in a similar range to the NH proton. |

| ¹³C NMR | - Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 20-25 ppm. - C2 (C-CH₃): A signal around δ 150-160 ppm. - C4 (C=O): A downfield signal in the range of δ 160-170 ppm. - C5 (C-Br): A signal in the range of δ 90-100 ppm. - C6 (C-OH): A signal in the range of δ 155-165 ppm. |

| IR (Infrared) | - O-H and N-H Stretching: Broad absorption in the region of 3200-3500 cm⁻¹. - C-H Stretching: Absorption around 2900-3000 cm⁻¹. - C=O Stretching: A strong absorption band in the range of 1650-1700 cm⁻¹. - C=N and C=C Stretching: Absorptions in the region of 1550-1650 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 204 and 206, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The bromine atom at the 5-position can be a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. The hydroxyl and amino groups can be sites for alkylation, acylation, and other derivatization reactions.

The pyrimidinone core is a well-established pharmacophore in drug discovery. The presence of the bromine atom can enhance the binding affinity to biological targets through halogen bonding and can also be used as a handle for further chemical modifications to explore the structure-activity relationship (SAR). Given the known biological activities of related pyrimidinone derivatives, this compound is a promising starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While some of its fundamental physicochemical properties require further experimental validation, this guide provides a comprehensive overview of its known characteristics and expected behavior based on the current literature and data for related compounds. The synthetic accessibility and the potential for diverse chemical modifications make this molecule an attractive building block for the discovery of new chemical entities with valuable biological activities.

References

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

Introduction

This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a functionalized building block, it offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, grounded in established chemical principles and supported by procedural evidence from patent literature and academic research. The focus is on the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and conditions.

Target Molecule Profile:

-

IUPAC Name: this compound

Primary Synthetic Pathway: A Two-Step Approach

The most common and fundamentally sound approach to synthesizing this compound involves a two-step process: first, the construction of the core pyrimidine ring, followed by regioselective bromination.

Step 1: Synthesis of the Precursor, 4,6-Dihydroxy-2-methylpyrimidine

The foundational step is the creation of the 2-methyl-substituted pyrimidine ring with hydroxyl groups at the 4 and 6 positions. This is typically achieved via a cyclocondensation reaction.

Causality and Mechanism: This synthesis is a classic example of pyrimidine ring formation, involving the condensation of an amidine with a β-dicarbonyl compound or its equivalent, in this case, a malonic ester. The reaction proceeds by nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the ester. A strong base, such as sodium methoxide, is essential to deprotonate the α-carbon of the malonate, generating a highly nucleophilic enolate, which facilitates the initial reaction with the acetamidine hydrochloride. The subsequent intramolecular cyclization and elimination of alcohol molecules lead to the formation of the stable heterocyclic ring. The final acidification step is crucial for protonating the pyrimidine salt and precipitating the neutral 4,6-dihydroxy-2-methylpyrimidine product.

Experimental Protocol: Condensation of Dimethyl Malonate and Acetamidine This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.[3][4]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol. While stirring, slowly add 18.4g (0.34 mol) of sodium methoxide.

-

Addition of Reactants: Once the sodium methoxide has completely dissolved, add 13.2g (0.1 mol) of dimethyl malonate and 9.45g (0.1 mol) of acetamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25°C). Let the reaction proceed with stirring for 4-5 hours. The solution will typically appear as a creamy white suspension.

-

Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35°C.

-

Precipitation: Dissolve the resulting residue in 50 mL of water. Adjust the pH to 1-2 using a 4mol/L solution of hydrochloric acid. This will cause a white solid to precipitate.

-

Crystallization and Isolation: Stir the mixture at 0°C for 4 hours to ensure complete crystallization. Collect the solid product by suction filtration.

-

Washing and Drying: Wash the collected solid sequentially with ice-cold water and ice-cold methanol (0-5°C). Dry the product to obtain white, solid 4,6-dihydroxy-2-methylpyrimidine. A typical yield for this process is around 86%.[4]

Step 2: Electrophilic Bromination of 4,6-Dihydroxy-2-methylpyrimidine

With the pyrimidine core synthesized, the next step is the introduction of a bromine atom at the C-5 position.

Causality and Mechanism: The 4,6-dihydroxy-substituted pyrimidine ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. In the pyrimidine ring, the C-5 position is electronically analogous to the ortho/para positions of a benzene ring and is the most nucleophilic site.

The reaction with molecular bromine (Br₂) in a suitable solvent like acetic acid proceeds via the formation of a bromonium ion intermediate, which is attacked by the electron-rich C-5 position of the pyrimidine ring. Research on analogous pyrimidinone systems suggests the reaction may involve a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes a slow, acid-catalyzed dehydration to restore aromaticity and yield the final 5-bromopyrimidinone product.[5]

Proposed Experimental Protocol: Bromination in Acetic Acid Note: This is a generalized protocol based on standard bromination procedures for activated heterocyclic systems, as a specific published protocol for this exact transformation is not readily available.

-

Dissolution: Suspend the synthesized 4,6-dihydroxy-2-methylpyrimidine (1 mole equivalent) in glacial acetic acid in a reaction flask.

-

Bromine Addition: While stirring at room temperature, slowly add a solution of molecular bromine (1.0 to 1.1 mole equivalents) in glacial acetic acid dropwise. Maintain the temperature to control any exotherm.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthetic Pathway: A One-Step Cyclocondensation

An alternative and more convergent approach involves the direct construction of the brominated pyrimidine ring from a pre-brominated starting material.

Causality and Mechanism: This pathway leverages the same fundamental pyrimidine synthesis chemistry but starts with 2-bromomalonaldehyde and acetamidine hydrochloride.[6] The reaction is a direct cyclocondensation where the C-5 bromine is already incorporated into one of the key reactants. The reaction is typically performed in a protic acid like glacial acetic acid, which acts as both the solvent and a catalyst. Heating is required to drive the condensation and subsequent dehydration steps to form the aromatic pyrimidine ring. The use of a molecular sieve is a critical experimental choice; it acts as a dehydrating agent, trapping the water produced during the reaction and shifting the equilibrium towards the product, thereby improving the overall yield.[6]

Experimental Protocol: One-Step Synthesis from 2-Bromomalonaldehyde This protocol is adapted from the method described in patent CN110642788A.[6]

-

Initial Setup: In a reaction vessel, add 150 mL of glacial acetic acid and 15g (0.1 mol) of 2-bromomalonaldehyde at 0°C. Add 2g of 3A molecular sieve.

-

Reactant Addition: Raise the temperature to 80°C. Over a period of 30 minutes, add a solution of 9.4g (0.1 mol) of acetamidine hydrochloride in 50 mL of acetic acid dropwise.

-

Reaction: After the addition is complete, increase the temperature to 100°C and maintain it for approximately 5 hours. Monitor the reaction's completion using HPLC.

-

Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and let it stand for 2 hours to facilitate the precipitation of the product.

-

Isolation: Collect the resulting solid via filtration, wash with a minimal amount of cold water, and dry to obtain the final product, this compound.

Data and Workflow Summary

Quantitative Data and Conditions

| Parameter | Pathway 1: Step 1 | Pathway 1: Step 2 (Proposed) | Pathway 2: One-Step |

| Starting Materials | Dimethyl Malonate, Acetamidine HCl | 4,6-Dihydroxy-2-methylpyrimidine | 2-Bromomalonaldehyde, Acetamidine HCl |

| Key Reagents | Sodium Methoxide, Methanol, HCl | Bromine, Glacial Acetic Acid | Glacial Acetic Acid, 3A Molecular Sieve |

| Temperature | 0°C to 25°C | Room Temperature | 80°C to 100°C |

| Reaction Time | 4-5 hours | Several hours (monitor) | ~5 hours |

| Reported Yield | ~86%[4] | N/A | Not explicitly stated |

Visualization of Synthetic Pathways

Caption: Workflow for the one-step cyclocondensation pathway.

References

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- CAS 4722-76-3 | this compound. Synblock.

- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.

- This compound. ChemScene.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals.

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

- 1. CAS 4722-76-3 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

starting materials for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

For researchers, scientists, and drug development professionals, the synthesis of functionalized pyrimidinone cores is a critical endeavor, given their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the starting materials and synthetic strategy for this compound, a valuable heterocyclic building block. The narrative emphasizes the rationale behind experimental choices and provides detailed, actionable protocols.

Introduction to this compound

This compound (CAS No: 4722-76-3) is a halogenated pyrimidine derivative.[1] The pyrimidine scaffold is a fundamental component of numerous therapeutic agents, and the introduction of a bromine atom at the C-5 position, along with hydroxyl groups at C-4 and C-6, offers versatile handles for further chemical modifications. This makes the target molecule a key intermediate in the synthesis of more complex pharmaceutical compounds.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely employed route for the synthesis of this compound involves a two-step process. The first step is the construction of the pyrimidine ring to form the precursor, 2-methyl-4,6-dihydroxypyrimidine. This is followed by the regioselective bromination at the C-5 position.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The formation of the pyrimidine ring is achieved through the condensation of a C-N-C synthon with a C-C-C synthon. In this synthesis, acetamidine hydrochloride serves as the nitrogen-containing component, while a dialkyl malonate provides the three-carbon backbone.

Core Starting Materials:

| Starting Material | Role | Key Considerations |

| Acetamidine Hydrochloride | Provides the N-C-N fragment for the pyrimidine ring. | Commercially available and should be of high purity.[2] |

| Diethyl Malonate or Dimethyl Malonate | Serves as the three-carbon (C-C-C) fragment. | The choice between diethyl and dimethyl malonate can influence reaction kinetics and yield.[3] |

| Sodium Methoxide or Sodium Ethoxide | Acts as a strong base to deprotonate the malonate ester. | The alkoxide should correspond to the alcohol used as the solvent to prevent transesterification.[3] |

| Methanol or Ethanol | Solvent for the reaction. | Anhydrous conditions are preferable to avoid hydrolysis of the ester and base.[3] |

| Hydrochloric Acid | Used for acidification during workup to precipitate the product. |

Causality Behind Experimental Choices:

The use of a strong base like sodium methoxide is crucial for the deprotonation of the α-carbon of the malonate ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. The subsequent intramolecular cyclization and elimination of alcohol lead to the formation of the stable pyrimidine ring. The choice of solvent and base is interconnected; using sodium methoxide in methanol, for instance, prevents unwanted side reactions.

Experimental Protocol: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidines.[3][4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol under an inert atmosphere and cooling.

-

Addition of Reactants: To the sodium methoxide solution, add acetamidine hydrochloride followed by the dropwise addition of diethyl malonate at room temperature with stirring.

-

Reaction: The reaction mixture is then heated to reflux for several hours (typically 3-5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 1-2, which causes the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then with a cold solvent like ethanol to remove impurities. The product is then dried under vacuum. A yield of approximately 86% can be expected.[5]

Caption: Workflow for the synthesis of 2-methyl-4,6-dihydroxypyrimidine.

Part 2: Bromination of 2-Methyl-4,6-dihydroxypyrimidine

The second step involves the electrophilic substitution of a bromine atom onto the electron-rich C-5 position of the pyrimidine ring.

Core Starting Materials:

| Starting Material | Role | Key Considerations |

| 2-Methyl-4,6-dihydroxypyrimidine | The substrate for bromination. | Must be dry and of high purity from the previous step. |

| Bromine (Br₂) | The electrophilic brominating agent. | Highly corrosive and toxic; should be handled with extreme care in a well-ventilated fume hood. |

| Solvent (e.g., Acetic Acid or Nitrobenzene) | Provides a medium for the reaction. | The choice of solvent can influence the reaction rate and selectivity.[6] |

Causality Behind Experimental Choices:

The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging.[6] However, the presence of two hydroxyl groups at positions 4 and 6 significantly activates the ring towards electrophilic attack, particularly at the C-5 position. Direct bromination with molecular bromine is a classic and effective method for this transformation. The reaction may be carried out at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol: Bromination to this compound

This protocol is based on general procedures for the bromination of activated pyrimidine rings.[6][7]

-

Reaction Setup: In a reaction flask suitable for heating, suspend 2-methyl-4,6-dihydroxypyrimidine in a suitable solvent such as glacial acetic acid.

-

Addition of Bromine: Heat the mixture to an elevated temperature (e.g., 100-130°C). Add molecular bromine dropwise to the heated suspension over a period of 30-90 minutes. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

-

Reaction: After the addition is complete, maintain the reaction mixture at the elevated temperature for an additional 2-6 hours to ensure the reaction proceeds to completion.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate out upon cooling. The mixture can be poured into ice water to facilitate further precipitation.

-

Purification: The crude product is collected by filtration, washed with water to remove any remaining acid and salts, and then dried. Recrystallization from a suitable solvent may be necessary to obtain the final product of high purity.

Caption: Workflow for the bromination of 2-methyl-4,6-dihydroxypyrimidine.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on fundamental principles of heterocyclic chemistry. The key to a successful synthesis lies in the careful selection of high-purity starting materials and precise control over reaction conditions. The two-step approach, involving the initial formation of the pyrimidine ring followed by electrophilic bromination, provides an efficient route to this valuable intermediate. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this and related pyrimidinone derivatives.

References

-

Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

-

Acetamidine hydrochloride. (2023, December 28). Sciencemadness Wiki. Retrieved from [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. (n.d.). TSI Journals. Retrieved from [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008, November 21). TSI Journals. Retrieved from [Link]

-

GLR Innovations (Page 149). (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

Buy C-Methylcalix[3]resorcinarene (EVT-332178) | 65338-98-9. (n.d.). Evidentic. Retrieved from [Link]

-

Pyrimidine Derivatives (16). (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound | 4722-76-3. (n.d.). AstaTech. Retrieved from [Link]

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2018). National Institutes of Health. Retrieved from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.

-

The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025, August 6). ResearchGate. Retrieved from [Link]

-

A Process For Preparing 4,6 Dihydroxypyrimidine. (n.d.). Quick Company. Retrieved from [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.

Sources

- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. 4722-76-3 | this compound - Moldb [moldb.com]

- 3. tsijournals.com [tsijournals.com]

- 4. tsijournals.com [tsijournals.com]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one as a chemical intermediate

An In-depth Technical Guide for Researchers

Core Intermediate: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one

A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. We will explore its physicochemical properties, plausible synthetic routes, key reactivity, and its strategic application in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Strategic Value of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. Within this class, functionalized pyrimidinones serve as versatile building blocks for constructing diverse molecular architectures.

This compound emerges as a particularly valuable intermediate due to its strategically placed functional groups. The presence of a reactive bromine atom, a nucleophilic hydroxyl group, and multiple sites for N-alkylation provides chemists with a powerful tool for combinatorial library synthesis and lead optimization campaigns. This guide will dissect the chemistry of this intermediate, providing insights into its effective utilization in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, including handling, storage, and reaction setup.

Key Properties

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4722-76-3 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 205.01 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C or under nitrogen | [3] |

| MDL Number | MFCD18427081 | [1] |

Computational Data

Computational descriptors offer predictive insights into the molecule's behavior in various chemical and biological systems.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 66.24 Ų | [3] |

| LogP | 0.95872 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

Safety and Handling

Proper handling is essential when working with halogenated intermediates. The following GHS information is based on available safety data sheets.[2]

-

Signal Word: Warning[2]

-

Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis Pathway

While multiple suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A plausible and efficient synthetic route can be derived from general pyrimidine synthesis methodologies, such as the condensation of amidines with malonic acid derivatives. A one-pot reaction using 2-bromomalonaldehyde and an acetamidine equivalent in acetic acid represents a direct and scalable approach.[4]

Caption: Plausible one-pot synthesis of the target intermediate.